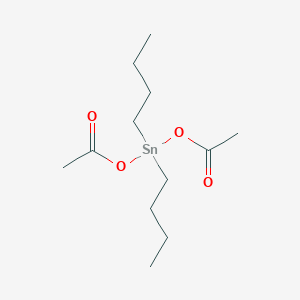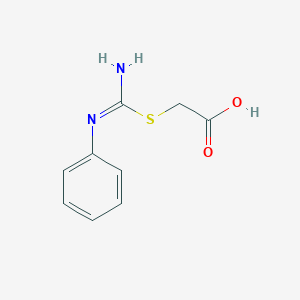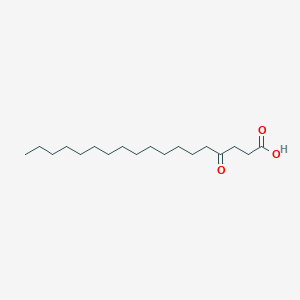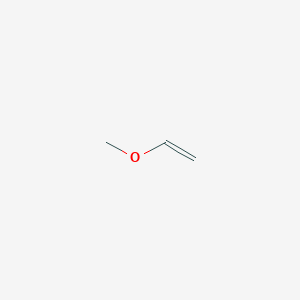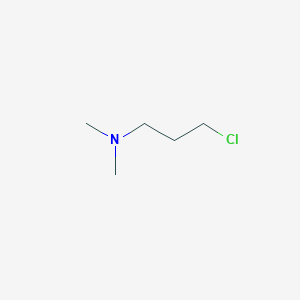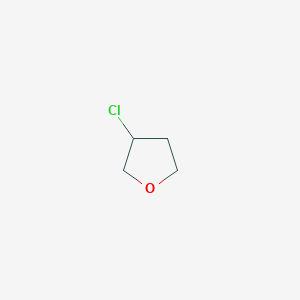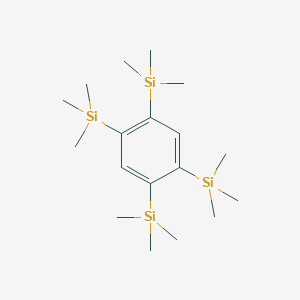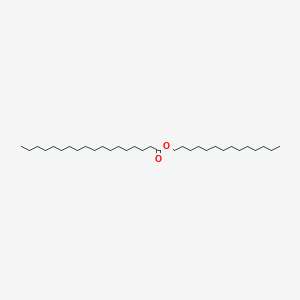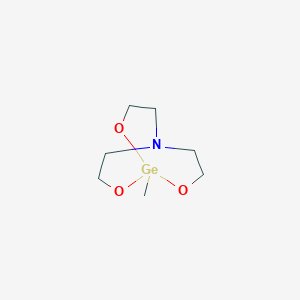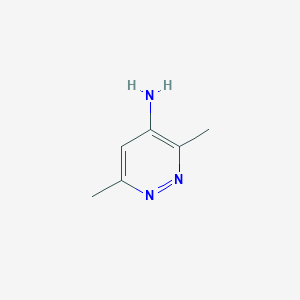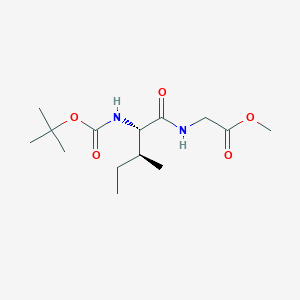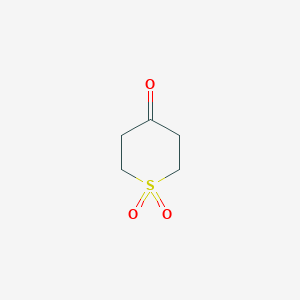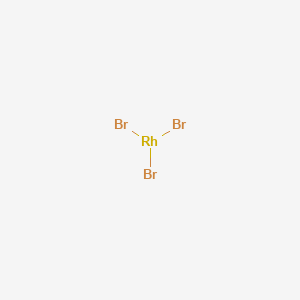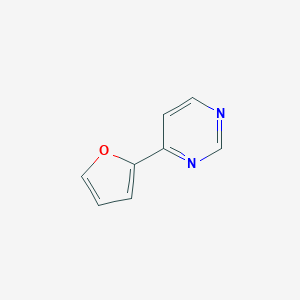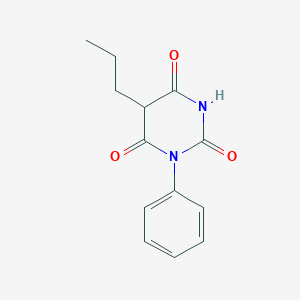
1-Phenyl-5-propylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-propylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1912 by German chemist Emil Fischer and has since been widely used in clinical practice.
作用機序
Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA on neuronal activity. It also inhibits the excitatory effects of glutamate, further reducing neuronal activity. This results in the sedative and anticonvulsant effects of 1-Phenyl-5-propylbarbituric acidl.
生化学的および生理学的効果
Phenobarbital has a number of biochemical and physiological effects, including reducing neuronal excitability, increasing GABAergic neurotransmission, and decreasing glutamatergic neurotransmission. It also has effects on the cardiovascular and respiratory systems, including reducing heart rate and blood pressure and depressing respiration.
実験室実験の利点と制限
Phenobarbital has been widely used in laboratory experiments due to its well-established pharmacological effects and low cost. However, it has a number of limitations, including its potential for abuse and dependence, its narrow therapeutic index, and its potential for drug interactions.
将来の方向性
Future research on 1-Phenyl-5-propylbarbituric acidl could focus on its potential for treating other neurological conditions, such as traumatic brain injury and stroke. It could also explore the mechanisms underlying its neuroprotective effects and potential side effects, such as cognitive impairment. Additionally, research could focus on developing new barbiturate drugs with improved safety profiles and pharmacological properties.
合成法
Phenobarbital is synthesized by reacting malonic acid with urea and phenylacetic acid. The resulting intermediate is then treated with phosphorus oxychloride to form 5-phenyl-5-propylbarbituric acid, which is then converted to 1-Phenyl-5-propylbarbituric acidl by treating it with sodium ethoxide.
科学的研究の応用
Phenobarbital has been extensively studied for its therapeutic effects in a variety of conditions, including epilepsy, anxiety, and insomnia. It has also been used as an anesthetic agent and in the treatment of alcohol withdrawal syndrome. In addition, 1-Phenyl-5-propylbarbituric acidl has been shown to have neuroprotective effects in animal models of brain injury.
特性
CAS番号 |
19011-62-2 |
|---|---|
製品名 |
1-Phenyl-5-propylbarbituric acid |
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
1-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |
InChIキー |
RLYZEKMBXUILGY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
正規SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



